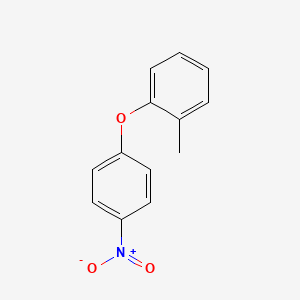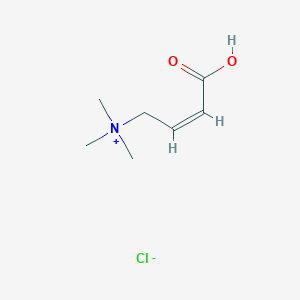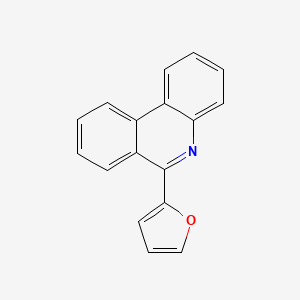
(5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone: is a complex organic compound that features a combination of fluorine, iodine, and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
科学的研究の応用
Chemistry
In chemistry, (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its fluorine and iodine atoms make it suitable for use in radiolabeling studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can form strong interactions with these targets, influencing their activity and function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- (5-(4-Chlorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
- (5-(4-Bromophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
- (5-(4-Methylphenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
Uniqueness
The presence of the fluorine atom in (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity in various applications.
特性
分子式 |
C18H12FIOS |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
[5-(4-fluorophenyl)thiophen-2-yl]-(3-iodo-2-methylphenyl)methanone |
InChI |
InChI=1S/C18H12FIOS/c1-11-14(3-2-4-15(11)20)18(21)17-10-9-16(22-17)12-5-7-13(19)8-6-12/h2-10H,1H3 |
InChIキー |
CIVBVMFNXPBEBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B14116174.png)
![2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14116179.png)


![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)


![[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14116232.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
